molecular formula C18H26N4O4 B13782044 Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- CAS No. 81186-17-6

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)-

Cat. No.: B13782044
CAS No.: 81186-17-6
M. Wt: 362.4 g/mol
InChI Key: DWJKHCPKJOPMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- is a complex organic compound that features a butyric acid backbone with a benzoyl group and an imidazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- typically involves multiple steps The process begins with the preparation of the imidazole derivative, which is then coupled with a benzoyl groupThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes or receptors, modulating their activity. The benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(3-hydroxypropyl)amino)methyl)amino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

81186-17-6

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(3-hydroxypropyl)amino]methyl]amino]butanoic acid

InChI

InChI=1S/C18H26N4O4/c23-13-5-12-22(18-19-9-10-20-18)14-21(11-4-8-16(24)25)17(26)15-6-2-1-3-7-15/h1-3,6-7,23H,4-5,8-14H2,(H,19,20)(H,24,25)

InChI Key

DWJKHCPKJOPMFX-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)N(CCCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.